molecular formula C22H19Cl2F3N4O3 B11216533 N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11216533
M. Wt: 515.3 g/mol
InChI Key: BVHUSFIDSNFXSP-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide, often referred to as Compound X , is a complex heterocyclic compound with a unique structure. Let’s break down its name:

    N-(2,5-dichlorophenyl): Indicates the presence of a dichlorophenyl group attached to the nitrogen atom.

    5-(3,4-dimethoxyphenyl): Refers to the 3,4-dimethoxyphenyl substituent at position 5.

    7-(trifluoromethyl): Indicates a trifluoromethyl group at position 7.

    4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Describes the fused pyrazolo[1,5-a]pyrimidine ring system with a carboxamide group at position 2.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the cyclization of appropriate precursors. For example:

    Condensation Reaction: Starting from 2,5-dichloroaniline and 3,4-dimethoxybenzaldehyde, a condensation reaction forms an intermediate imine.

    Cyclization: The imine undergoes cyclization with trifluoroacetic anhydride to form the pyrazolo[1,5-a]pyrimidine core.

    Carboxamide Formation: Finally, the carboxamide group is introduced using appropriate reagents.

Industrial Production:: Industrial-scale production typically involves multistep processes, optimization, and purification to achieve high yields.

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding N-oxide.

    Reduction: Reduction of the nitro group (if present) yields the corresponding amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

    Major Products: These reactions lead to derivatives with altered properties, such as improved solubility or bioactivity.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activities.

    Chemical Biology: Used as a probe to study specific molecular pathways.

    Industry: Employed in material science or catalysis due to its heterocyclic scaffold.

Mechanism of Action

The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific receptors or enzymes, modulating cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its fused pyrazolo[1,5-a]pyrimidine ring system and trifluoromethyl group. Similar compounds include Compound Y) and Compound Z), but their structures lack the unique features of Compound X.

Properties

Molecular Formula

C22H19Cl2F3N4O3

Molecular Weight

515.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H19Cl2F3N4O3/c1-33-17-6-3-11(7-18(17)34-2)14-9-19(22(25,26)27)31-20(28-14)10-16(30-31)21(32)29-15-8-12(23)4-5-13(15)24/h3-8,10,14,19,28H,9H2,1-2H3,(H,29,32)

InChI Key

BVHUSFIDSNFXSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)N2)C(F)(F)F)OC

Origin of Product

United States

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